molecular formula C12H16O2 B13608801 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol

4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol

Cat. No.: B13608801
M. Wt: 192.25 g/mol
InChI Key: PXMWXRDSXIBTEG-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound features a benzofuran ring, which is a fused ring system containing both benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran derivative can then be subjected to further reactions to introduce the butan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of benzofuran derivative synthesis . Additionally, proton quantum tunneling methods have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is not fully elucidated. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is unique due to its specific combination of a benzofuran ring and a butan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol

InChI

InChI=1S/C12H16O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9,13H,2-3,6-7H2,1H3

InChI Key

PXMWXRDSXIBTEG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

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